molecular formula C10H8N2 B3040377 3-Amino-2-indenecarbonitrile CAS No. 195067-12-0

3-Amino-2-indenecarbonitrile

Cat. No.: B3040377
CAS No.: 195067-12-0
M. Wt: 156.18 g/mol
InChI Key: CWRIXLCXDUOICE-UHFFFAOYSA-N
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Description

3-Amino-2-indenecarbonitrile is an organic compound with the molecular formula C₁₀H₈N₂ It is a derivative of indene, featuring an amino group at the third position and a nitrile group at the second position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-indenecarbonitrile typically involves the reaction of indene with suitable nitrile and amino group precursors. One common method is the reaction of indene with cyanogen bromide (BrCN) in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-indenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indene compounds.

Scientific Research Applications

3-Amino-2-indenecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-indenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-1-indenecarbonitrile
  • 3-Amino-1-indenecarbonitrile
  • 2-Amino-3-indenecarbonitrile

Comparison: 3-Amino-2-indenecarbonitrile is unique due to the specific positioning of the amino and nitrile groups on the indene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

IUPAC Name

3-amino-1H-indene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIXLCXDUOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-indenecarbonitrile
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3-Amino-2-indenecarbonitrile
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3-Amino-2-indenecarbonitrile
Reactant of Route 6
3-Amino-2-indenecarbonitrile

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